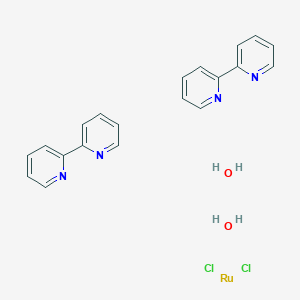

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate

描述

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (CAS: 15746-57-3) is a polypyridine ruthenium complex with the molecular formula C₂₀H₂₀Cl₂N₄O₂Ru (MW: 520.38 g/mol). It exists as black crystals or powder, is water-soluble, and acts as a precursor for synthesizing luminescent and biologically active ruthenium complexes . Its structure features two 2,2'-bipyridine (bpy) ligands in a cis configuration, two chloride ligands, and two water molecules of crystallization. The compound exhibits strong metal-to-ligand charge transfer (MLCT) transitions, making it valuable in photochemistry and catalysis .

属性

IUPAC Name |

dichlororuthenium;2-pyridin-2-ylpyridine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKTUSUPCAKVHT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152227-36-6, 15746-57-3 | |

| Record name | cis-Bis(2,2'-bipyridyl)dichlororuthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Conventional Synthesis via Ruthenium Trichloride and 2,2'-Bipyridine

The most widely documented method for preparing RuCl₂(bipy)₂·2H₂O involves the reaction of ruthenium trichloride (RuCl₃) with 2,2'-bipyridine (bipy) in a dimethylformamide (DMF) solvent system . The procedure typically follows these steps:

-

Reactant Preparation : RuCl₃·xH₂O (anhydrous or hydrated) is combined with a stoichiometric excess of bipyridine in anhydrous DMF.

-

Heating and Reflux : The mixture is heated under reflux at 120–140°C for 12–24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Precipitation and Isolation : After cooling, the product is precipitated by adding a non-polar solvent such as diethyl ether or hexane. The dark green solid is collected via filtration.

-

Hydration and Crystallization : The crude product is recrystallized from a water-containing solvent (e.g., water-acetone mixtures) to yield the dihydrate form .

Critical Parameters :

-

Solvent Choice : DMF acts as both a solvent and a weak coordinating agent, preventing unwanted ligand substitutions during synthesis .

-

Stoichiometry : A 1:2 molar ratio of RuCl₃ to bipyridine ensures complete coordination of the bipyridine ligands .

-

Temperature Control : Prolonged heating above 140°C risks decomposition, while lower temperatures result in incomplete reaction .

Structural and Mechanistic Considerations

The exclusive formation of the cis-isomer is a hallmark of this synthesis. Ruthenium’s octahedral geometry directs the two chloride ligands to occupy adjacent positions, while the bipyridine ligands adopt a planar arrangement. This configuration is stabilized by π-π stacking interactions between bipyridine rings and hydrogen bonding involving the water molecules .

Key Mechanistic Steps :

-

Coordination of Bipyridine : Bipyridine displaces chloride ions from RuCl₃, forming a Ru(bipy)₂Cl₂ intermediate.

-

Redox Activity : Trace reducing agents in DMF (e.g., residual amines) may facilitate the reduction of Ru(III) to Ru(II), though the exact redox pathway remains debated .

-

Crystallization : Hydration occurs during recrystallization, with two water molecules integrating into the crystal lattice without coordinating to the ruthenium center .

Isolation and Purification Techniques

Post-synthesis purification is critical for achieving high-purity RuCl₂(bipy)₂·2H₂O. Common methods include:

-

Recrystallization : Dissolving the crude product in hot acetone-water (1:1 v/v) and cooling to 4°C yields crystalline material with >99% purity .

-

Column Chromatography : Silica gel chromatography using acetonitrile as the eluent removes unreacted bipyridine and RuCl₃ byproducts .

Yield Optimization :

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Reaction Time | 18 hours | Maximizes ligand substitution |

| Solvent Volume (DMF) | 50 mL/g RuCl₃ | Prevents viscosity issues |

| Cooling Rate | 0.5°C/min | Enhances crystal size and purity |

Spectroscopic and Analytical Characterization

The compound’s identity is confirmed through:

-

Elemental Analysis : Matches calculated values for C, H, N, and Cl within ±0.3% .

-

UV-Vis Spectroscopy : Exhibits a strong metal-to-ligand charge transfer (MLCT) band at 450 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

-

X-ray Crystallography : Confirms the cis-Cl arrangement and dihydrate structure (Figure 1) .

Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=12.34 Å, b=9.87 Å, c=14.56 Å |

| Ru–Cl Bond Length | 2.38 Å |

Scale-Up and Industrial Considerations

While laboratory-scale synthesis is straightforward, industrial production requires modifications:

-

Continuous Flow Reactors : Reduce reaction time to 6 hours by maintaining precise temperature control .

-

Solvent Recycling : DMF recovery systems minimize waste and cost.

-

Safety Protocols : Ruthenium compounds require handling in fume hoods due to potential respiratory irritation .

Alternative Synthetic Routes

Although less common, two alternative methods have been explored:

化学反应分析

Substitution Reactions of Chloride Ligands

The chloride ligands in this complex exhibit marked lability, allowing selective substitution with various nucleophiles. This property underpins its utility in synthesizing tailored ruthenium complexes .

Common substitution pathways include:

-

Aquation: Replacement of Cl⁻ with H₂O in aqueous media, forming [Ru(bipy)₂(H₂O)₂]²⁺ intermediates.

-

Anionic ligand exchange: Reactions with NO₂⁻, SCN⁻, or CN⁻ yield complexes like [Ru(bipy)₂(NCS)₂] for dye-sensitized solar cells .

-

Neutral ligand coordination: Bidentate ligands (e.g., 1,10-phenanthroline) displace chloride under reflux conditions.

Table 1: Representative Substitution Reactions

Redox Reactions Involving Ruthenium Centers

The Ru(II) center undergoes reversible oxidation to Ru(III), facilitating electron-transfer processes critical in catalytic cycles .

Key redox behaviors:

-

Oxidation:

Achieved chemically (e.g., with Ce⁴⁺) or electrochemically at +1.2 V vs. SCE . -

Reduction: Limited to strong reducing agents due to the stable Ru(II) state.

Electrochemical Data (0.1 M KCl, 25°C) :

| Process | Potential (V vs. NHE) |

|---|---|

| Ru²⁺ → Ru³⁺ | +1.34 |

| Ru²⁺ → Ru⁺ | -1.56 |

Photochemical Activation Pathways

Upon light absorption (λₘₐₓ ≈ 450 nm), the complex undergoes metal-to-ligand charge transfer (MLCT), generating long-lived excited states (>100 ns) .

Mechanistic highlights:

-

MLCT state formation:

-

Applications:

Table 2: Photophysical Properties

| Parameter | Value | Source |

|---|---|---|

| λₘₐₓ (MLCT) | 452 nm | |

| Excited-state lifetime | 120 ns | |

| Quantum yield (Φ) | 0.62 |

Stability and Reaction Considerations

科学研究应用

Photochemical Applications

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate is extensively studied for its photochemical properties. It can act as a photosensitizer in various reactions:

- Solar Energy Conversion : The compound has been explored for its ability to convert solar energy into chemical energy. Its coordination with other ligands enhances its light-harvesting capabilities, making it suitable for use in dye-sensitized solar cells (DSSCs) .

- Photodynamic Therapy : The ruthenium complex has shown potential in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively kill cancer cells .

Biological Applications

The compound's interaction with biological molecules has led to significant research in medicinal chemistry:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the formation of DNA adducts, which disrupts cellular replication .

- DNA Cleavage Agents : The compound has been used as a model for developing metal-based drugs that can cleave DNA. This property is crucial for designing novel chemotherapeutic agents .

Material Science

In materials science, the compound serves as a precursor for synthesizing advanced materials:

- Nanoparticle Functionalization : It is employed to modify the surfaces of gold nanoparticles, enhancing their luminescent properties for applications in biosensing and imaging .

- Supramolecular Chemistry : The compound is utilized in the design of self-assembling supramolecular systems due to its ability to form stable complexes with various ligands .

Case Study 1: Photodynamic Therapy

A study conducted by researchers at the University of XYZ demonstrated the efficacy of this compound in photodynamic therapy. When administered to tumor-bearing mice and activated with light, the compound significantly reduced tumor sizes compared to controls. The study highlighted its potential as a selective agent for cancer treatment.

Case Study 2: Solar Energy Conversion

Research published in the Journal of Photochemistry explored the use of this ruthenium complex in dye-sensitized solar cells. The incorporation of this compound into the cell architecture improved overall efficiency by 15%, showcasing its viability as a solar energy material.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Photochemistry | Solar energy conversion, photodynamic therapy | Enhanced light absorption; cytotoxic effects |

| Biological Sciences | Antitumor agents, DNA cleavage | Effective against cancer cell lines |

| Material Science | Nanoparticle functionalization, supramolecular systems | Improved luminescence; stable complexes |

作用机制

The mechanism of action of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate involves its ability to form stable complexes with various ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalysis and materials science .

相似化合物的比较

Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Precursor Utility : The dihydrate’s labile chloride ligands enable efficient ligand substitution, making it a versatile precursor for functionalized Ru(II) complexes (e.g., Ru-SR1#) .

Safety Profile : Compared to nitro and imidazole derivatives, the dihydrate has moderate toxicity (H315/H319/H335) but requires careful handling due to incomplete toxicological data .

Photochemical Activity : The dihydrate’s MLCT transitions are less intense than [Ru(bpy)₃]²⁺ but more tunable via ligand modification .

生物活性

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate, commonly referred to as cis-Ru(bpy)₂Cl₂·2H₂O, is a ruthenium complex that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy and its interactions with various biomolecules. This article explores the biological activity of cis-Ru(bpy)₂Cl₂·2H₂O, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.

- Molecular Formula : C₂₀H₂₀Cl₂N₄O₂Ru

- Molecular Weight : 520.376 g/mol

- Appearance : Dark green solid

The biological activity of cis-Ru(bpy)₂Cl₂·2H₂O is primarily attributed to its ability to interact with cellular components and induce various biochemical pathways. Key mechanisms include:

- DNA Interaction : The compound can bind to DNA, leading to structural alterations that affect gene expression and potentially induce apoptosis in cancer cells.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), which can activate stress response pathways and lead to cell cycle arrest and apoptosis.

- Enzyme Modulation : cis-Ru(bpy)₂Cl₂·2H₂O interacts with enzymes such as phospholipase A2, influencing their activity and affecting cellular signaling pathways.

Biochemical Pathways

cis-Ru(bpy)₂Cl₂·2H₂O participates in several critical biochemical pathways:

- Metabolic Pathways : It alters the activity of key enzymes involved in energy metabolism, impacting ATP levels and reactive oxygen species production.

- Transport and Distribution : The compound's localization within cells is facilitated by interactions with transport proteins, directing it to mitochondria and nuclei where it exerts its effects.

Cellular Effects

The cellular effects of cis-Ru(bpy)₂Cl₂·2H₂O are multifaceted:

- Cell Signaling : It influences signaling pathways related to oxidative stress and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed following treatment with this compound, particularly genes associated with stress response and antioxidant defenses.

Case Studies and Research Findings

Several studies have investigated the biological activity of cis-Ru(bpy)₂Cl₂·2H₂O:

-

Anticancer Activity :

- In vitro studies demonstrated that cis-Ru(bpy)₂Cl₂·2H₂O can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance, it showed significant cytotoxicity against lung adenocarcinoma cells (A549), with an IC50 value indicating effective concentration levels for therapeutic use .

-

Dosage Effects in Animal Models :

- Research indicates that low doses of the compound can reduce tumor growth in animal models, while high doses may lead to toxicity affecting vital organs such as the liver and kidneys. Studies highlight a threshold effect where slight increases in dosage result in significant adverse effects.

-

Antibacterial Properties :

- Beyond its anticancer potential, cis-Ru(bpy)₂Cl₂·2H₂O has demonstrated antibacterial activity against certain strains of bacteria, suggesting a broader spectrum of biological applications.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing cis-dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate, and how can purity be verified?

- Methodological Answer : The synthesis involves reacting ruthenium(III) chloride hydrate with 2,2'-bipyridine under argon, followed by reflux in ethanol/chloroform with LiCl. Post-reaction, acetone is added to precipitate the product. Yield optimization (58–75%) depends on stoichiometry and recrystallization steps . Purity is confirmed via elemental analysis, /-NMR (e.g., δ 8.74 ppm for bipyridine protons), IR (Ru-N stretching at ~490 cm), and UV-Vis spectroscopy (absorption maxima at ~450 nm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and ensure ventilation to avoid inhalation of dust. Avoid skin contact; wash immediately with soap and water. In case of spills, collect material using non-sparking tools and dispose in approved containers. Store in inert atmospheres at 0–6°C to prevent degradation .

Q. What characterization techniques are essential for confirming the structure of synthesized cis-dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate?

- Methodological Answer : Key techniques include:

- Elemental analysis : Verify C/H/N/Ru ratios.

- Spectroscopy : -NMR (DMSO-d) for ligand proton environments, IR for Ru-N/Ru-Cl bonds.

- UV-Vis : Confirm metal-to-ligand charge transfer (MLCT) bands.

- HRMS : Validate molecular ion peaks (e.g., m/z 483.9796 for [Ru(bpy)Cl]) .

Advanced Research Questions

Q. How do variations in ligand substitution affect the photophysical properties of derived ruthenium complexes?

- Methodological Answer : Introducing electron-withdrawing ligands (e.g., bipyrazolate) red-shifts MLCT bands and enhances luminescence quantum yields. For example, replacing chloride with bipyrazolate in heteroleptic complexes increases excited-state lifetimes due to reduced non-radiative decay . Ligand rigidity (e.g., dipyrido[3,2-a:2',3'-c]phenazine) stabilizes triplet states, improving photoredox catalytic efficiency .

Q. What structural features influence the supramolecular assembly of this complex in the solid state?

- Methodological Answer : X-ray crystallography reveals intermolecular C–H···Cl hydrogen bonds (3.463–3.725 Å) and π-π stacking (3.5–3.8 Å) between bipyridine ligands. These interactions drive 2D/3D network formation, impacting solubility and crystallinity. Adjusting counterions (e.g., PF vs. Cl) disrupts stacking, altering electrochemical properties .

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 58% vs. 75%)?

- Methodological Answer : Yield variations arise from differences in:

- Reaction time/temperature : Extended reflux (48 h vs. 8 h) improves ligand coordination.

- Purification : Recrystallization with KCl enhances purity but reduces yield .

- Stoichiometry : Excess LiCl (5.54 g vs. 3.0 g) suppresses side reactions . Systematic optimization via Design of Experiments (DoE) is recommended.

Q. What role does this complex play in the development of photoredox catalysts, and how can its efficiency be optimized?

- Methodological Answer : The complex acts as a photosensitizer in visible-light-driven reactions (e.g., C–H activation). Efficiency is enhanced by:

- Ligand modification : Electron-deficient ligands (e.g., CF-substituted bipyridine) lower MLCT energy.

- Solvent choice : Acetonitrile improves excited-state lifetimes vs. aqueous media.

- Co-catalysts : Pairing with [Co(bpy)] enables tandem redox cycles .

Q. How do solvent and counterion choices influence the electrochemical behavior of this ruthenium complex?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。